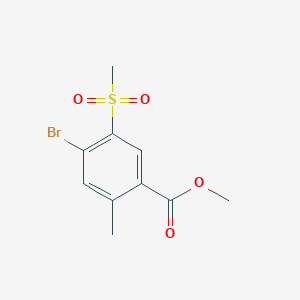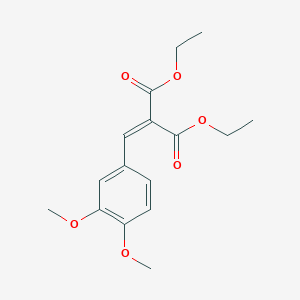
Diethyl 2-(3,4-dimethoxybenzylidene)malonate
Übersicht
Beschreibung
Diethyl 2-(3,4-dimethoxybenzylidene)malonate is an organic compound that belongs to the class of benzylidenemalonic acid esters. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a malonic acid diethyl ester moiety. It is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3,4-dimethoxybenzylidene)malonate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3,4-dimethoxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(3,4-dimethoxybenzylidene)malonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(3,4-dimethoxybenzylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of Diethyl 2-(3,4-dimethoxybenzylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of Diethyl 2-(3,4-dimethoxybenzylidene)malonate.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both methoxy groups and the malonic acid diethyl ester moiety. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in organic synthesis and research .
Eigenschaften
CAS-Nummer |
15818-13-0 |
|---|---|
Molekularformel |
C16H20O6 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
diethyl 2-[(3,4-dimethoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H20O6/c1-5-21-15(17)12(16(18)22-6-2)9-11-7-8-13(19-3)14(10-11)20-4/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
FASDMQRNYJBJQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

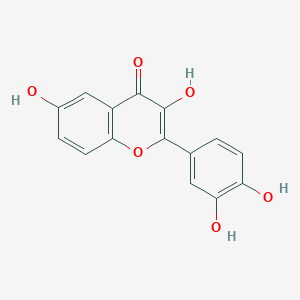

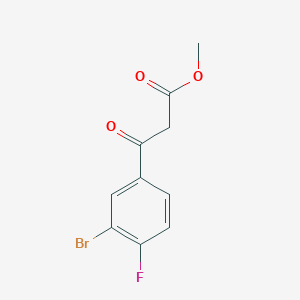
![7-Nitrobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B8729832.png)
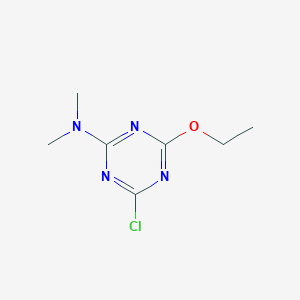
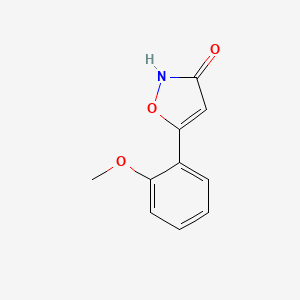
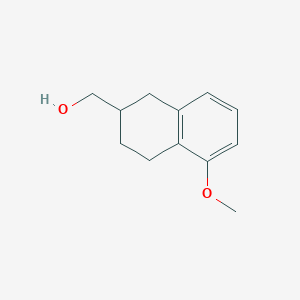
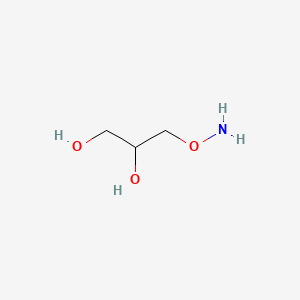
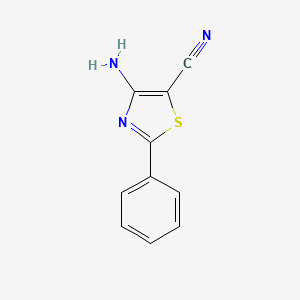
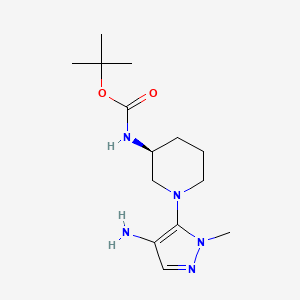
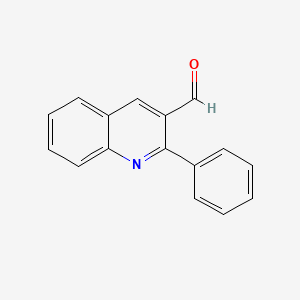
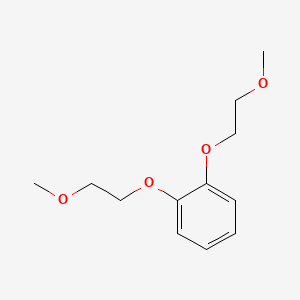
![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)
